molecular formula C23H27NO B6073069 1'-[(4-Methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4'-piperidine]

1'-[(4-Methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4'-piperidine]

Cat. No.: B6073069
M. Wt: 333.5 g/mol
InChI Key: SQZXXPFSGNYAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-[(4-Methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound characterized by its unique spiro structure

Preparation Methods

The synthesis of 1’-[(4-Methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multiple steps, starting with the preparation of the indene and piperidine precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1’-[(4-Methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups within the compound.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include acting as a ligand for specific receptors or enzymes.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1’-[(4-Methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4’-piperidine] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets and influence various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other spiro[indene-1,4’-piperidine] derivatives, which share the spiro linkage but differ in their substituents. The unique methoxy and dimethylphenyl groups in 1’-[(4-Methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4’-piperidine] confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

1'-[(4-methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO/c1-17-18(2)22(25-3)9-8-20(17)16-24-14-12-23(13-15-24)11-10-19-6-4-5-7-21(19)23/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZXXPFSGNYAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCC3(CC2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.